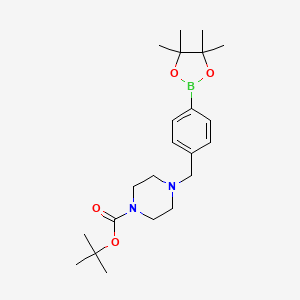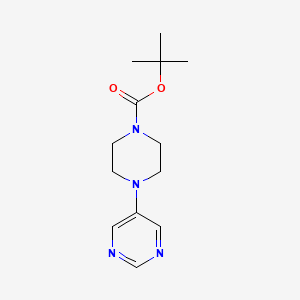
Docosanoic Acid Methyl-d3 Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a long-chain fatty acid ester with the molecular formula C23H43D3O2 and a molecular weight of 357.63 . This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
Docosanoic Acid Methyl-d3 Ester can be synthesized through the esterification of Docosanoic Acid with Methanol-d3. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction is carried out by heating the mixture of Docosanoic Acid and Methanol-d3 in the presence of the catalyst until the esterification is complete.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation and crystallization, are common in industrial production .
化学反応の分析
Types of Reactions
Docosanoic Acid Methyl-d3 Ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) are used under basic conditions.
Major Products Formed
Oxidation: Docosanoic Acid.
Reduction: Docosanol.
Substitution: Various esters or amides depending on the nucleophile used.
科学的研究の応用
Docosanoic Acid Methyl-d3 Ester has a wide range of applications in scientific research:
Chemistry: It is used as a standard in gas chromatography and mass spectrometry for the analysis of fatty acids.
Biology: It is used in lipidomics studies to investigate lipid metabolism and function.
Industry: It is used in the production of cosmetics and personal care products due to its emollient properties.
作用機序
The mechanism of action of Docosanoic Acid Methyl-d3 Ester involves its interaction with lipid membranes. It integrates into the lipid bilayer, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function . The deuterium atoms in the compound provide a unique advantage in nuclear magnetic resonance (NMR) studies, allowing for detailed investigation of lipid interactions and dynamics .
類似化合物との比較
Similar Compounds
Docosanoic Acid Methyl Ester (Methyl Behenate): The non-deuterated form of Docosanoic Acid Methyl-d3 Ester.
Hexadecanoic Acid Methyl Ester (Methyl Palmitate): A shorter chain fatty acid ester.
Octadecanoic Acid Methyl Ester (Methyl Stearate): Another long-chain fatty acid ester.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which makes it particularly useful in NMR studies and other analytical techniques that require isotopic labeling . This isotopic labeling provides enhanced sensitivity and resolution in spectroscopic analyses, making it a valuable tool in research .
特性
CAS番号 |
77502-87-5 |
|---|---|
分子式 |
C23H46O2 |
分子量 |
357.637 |
IUPAC名 |
trideuteriomethyl docosanoate |
InChI |
InChI=1S/C23H46O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h3-22H2,1-2H3/i2D3 |
InChIキー |
QSQLTHHMFHEFIY-BMSJAHLVSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OC |
同義語 |
Behenic Acid Methyl-d3 Ester; Kemester 9022-d3; Kemester 9027-90-d3; Methyl-d3 Behenate; Methyl-d3 Docosanoate; Methyl-d3 n-Docosanoate; NSC 158426-d3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![tert-Butyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B592289.png)
![Tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B592290.png)



